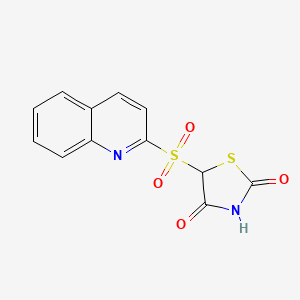
5-(Quinoline-2-sulfonyl)-thiazolidine-2,4-dione
Cat. No. B8419604
M. Wt: 308.3 g/mol
InChI Key: PGXJMSTWVVRTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05605918
Procedure details


30% Aqueous hydrogen peroxide (10.7 mL, 104 mmol) was added dropwise to a stirred solution of 2-quinolinethiol [(II), 8.0 g, 49.6 mmol] in 2.5% aqueous NaOH (229 mL) and ethanol (229 mL). After 1 h the reaction mixture was concentrated to provide a white solid (8.34 g) which contained mainly sodium-2-naphthalenesulfinate (formula IV). A 7.0 g portion of this compound (<32.5 mmol) was added to a solution of 5-bromo-thiazolidine-2,4-dione (6.38 g, 32.5 mmol) in dry DMF (53 mL) and the resultant solution was stirred at room temperature for 4 h. The DMF was removed in vacuo and water (400 mL) was added to the residue. The water phase was extracted with ethyl acetate (2×400 mL) and the combined ethyl acetate phase was dried (brine) and concentrated. The crude product was flash chromatographed (gradient: 98:2 to 97:3 CH2Cl2 : isopropanol) to provide the title compound as a yellow solid (1.1 g, 9%): mp 168°-169° C.; NMR (DMSO, d 6): δ12.9 (broad s, 1H, NH), 8.85 (d, J=8.8 Hz, 1H, ArH), 8.24 (d, J=8.1 Hz, 1H, ARH), 8.16 (d, J=8.7 Hz, 2H, ArH), 8.02 (dd, J=6.9, 8.3 Hz, 1H, ArH), 7.89 (dd, J=6.9, 8.1 Hz, 1H, ArH), 6.95 (s, 1H, CH); MS(EI): 308 (MI, 10%), 265 (8%), 145 (18%), 129 (100%), 128 (75%); Anal. (C12H8N2O4S2): C, H, N.
Name
sodium 2-naphthalenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Yield
9%
Identifiers


|
REACTION_CXSMILES
|
[Na].C1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([O-:14])=[O:13].Br[CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22].C[N:24](C=O)C>>[N:24]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22])(=[O:13])=[O:14] |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
sodium 2-naphthalenesulfinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
|
Step Two
|
Name
|
formula IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
|
Step Three
[Compound]
|
Name
|
compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.38 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(NC(S1)=O)=O
|
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DMF was removed in vacuo and water (400 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was extracted with ethyl acetate (2×400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined ethyl acetate phase was dried (brine)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (gradient: 98:2 to 97:3 CH2Cl2 : isopropanol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)S(=O)(=O)C1C(NC(S1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
